molecular formula C13H17NO4 B14813466 diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate

diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B14813466
M. Wt: 251.28 g/mol
InChI Key: MMBSCDANROPLOU-UHFFFAOYSA-N
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Description

Diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two ester groups at positions 2 and 4, and a cyclopropyl group at position 5 of the pyrrole ring. The molecular formula of this compound is C13H17NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl 2,4-dioxo-1,3-dioxolane-5-carboxylate with cyclopropylamine in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce this compound alcohols .

Scientific Research Applications

Diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
  • Diethyl 1H-pyrrole-2,4-dicarboxylate
  • Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester

Comparison: Diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of the cyclopropyl group at position 5, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C13H17NO4/c1-3-17-12(15)9-7-10(13(16)18-4-2)14-11(9)8-5-6-8/h7-8,14H,3-6H2,1-2H3

InChI Key

MMBSCDANROPLOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C2CC2)C(=O)OCC

Origin of Product

United States

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